molecular formula C17H16O5 B1323987 2-(2,4-Dimethoxybenzoyl)phenyl acetate CAS No. 890098-90-5

2-(2,4-Dimethoxybenzoyl)phenyl acetate

Cat. No. B1323987
M. Wt: 300.3 g/mol
InChI Key: YERZALYPJSHKBR-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxybenzoyl)phenyl acetate, also known as 2,4-DMBPA, is an organic compound that has been found to have a wide range of applications in scientific research. It is a derivative of phenyl acetate, a naturally occurring compound found in many plants, and is used in a variety of laboratory experiments and applications. 2,4-DMBPA has a wide range of biochemical and physiological effects, and has been studied for its potential applications in drug development, environmental protection, and other areas of scientific research.

Scientific Research Applications

  • Photophysical and Theoretical Investigations : A study investigated a compound with similar structural elements to 2-(2,4-Dimethoxybenzoyl)phenyl acetate, focusing on its photophysical properties. This research provides insights into potential applications in fluorescence sensing and non-linear optical (NLO) behavior, highlighting the compound's ability to detect ferric ions and its electronic properties conducive to NLO applications (Perumal, Sathish, & Mathivathanan, 2021).

  • Synthesis and Structural Studies : Another study synthesized a structurally similar organic derivative, N-p-methylbenzyliden-N-phenyl-p,p′-dimethoxybenzoyl acetic acid hydrazide, and conducted structural analysis through X-ray diffraction, revealing specific molecular interactions and potential for application in material science or molecular engineering (Ülkü et al., 2003).

  • Photoreactions in Organic Chemistry : The compound's relevance in photoreactions was explored in a study that examined the photoreactions of cyclic benzylidene acetals with ketones, indicating potential applications in organic synthesis and reaction mechanisms (Suzuki, Inai, & Matsushima, 1976).

  • Electrochemical Properties : Research into the electrochemical properties of related compounds, such as phenylglycine derivatives, suggests applications in energy storage, particularly in enhancing the performance of supercapacitors (Kowsari et al., 2019).

  • Molecular Docking Studies : The compound's structural analogs have been subject to molecular docking studies to understand binding interactions with biological targets, indicating its potential application in drug discovery and pharmaceutical research (Nayak & Poojary, 2019).

  • Antibacterial Activity : A study on the antibacterial activity of related acetic acid derivatives highlights potential applications in the development of new antimicrobial agents (Trotsko et al., 2018).

  • Photodegradation Studies : The photodegradation behavior of methoxy substituted compounds, including curcuminoids, was investigated, which is relevant to understanding the stability and degradation pathways of similar compounds under light exposure (Galer & Šket, 2015).

properties

IUPAC Name

[2-(2,4-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)22-15-7-5-4-6-13(15)17(19)14-9-8-12(20-2)10-16(14)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERZALYPJSHKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641604
Record name 2-(2,4-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethoxybenzoyl)phenyl acetate

CAS RN

890098-90-5
Record name Methanone, [2-(acetyloxy)phenyl](2,4-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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